
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl” is a common name for the substituent tertiary butyl, which has the formula -C(CH3)3 . The “2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate” part of the compound suggests it contains a tetrahydroquinoline ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a linear or L-shaped conformation, with various intermolecular interactions contributing to the overall structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve various types of organic reactions, including formylation, reduction, protection, and olefination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various spectroscopic properties, including FT-IR, 1H & 13C NMR, and LCMS .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate:
Pharmaceutical Development
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a valuable compound in pharmaceutical research due to its potential as a precursor for various bioactive molecules. Its quinoline structure is known for exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers are exploring its derivatives for developing new drugs targeting specific diseases.
Catalysis in Organic Synthesis
This compound is also utilized in catalysis, particularly in organic synthesis. Its structure allows it to act as a catalyst or a ligand in various chemical reactions, facilitating the formation of complex molecules. This application is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
In material science, Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is investigated for its potential use in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific desired characteristics, such as enhanced durability or specific electronic properties .
Biological Imaging
The compound’s structure can be modified to develop fluorescent probes for biological imaging. These probes are essential tools in biomedical research, allowing scientists to visualize and track biological processes at the cellular and molecular levels. This application is particularly important in studying disease mechanisms and drug interactions .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are being studied for their potential as pesticides or herbicides. The quinoline structure can be optimized to target specific pests or weeds, providing an effective solution for crop protection while minimizing environmental impact.
Neuroscience Research
Finally, Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is being investigated for its potential neuroprotective effects. Researchers are studying its ability to modulate neurological pathways and protect against neurodegenerative diseases. This research could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease.
CAS Common Chemistry Springer Link Springer Link De Gruyter Benchchem : Springer Link : Springer Link : De Gruyter
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-ethyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-11-10-14(18)12-8-6-7-9-13(12)17(11)15(19)20-16(2,3)4/h6-9,11H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCRCUSKIIGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

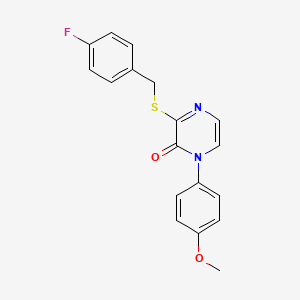
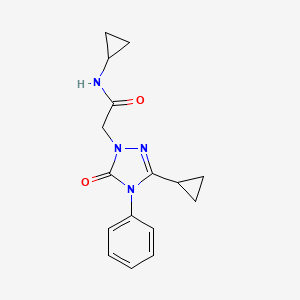
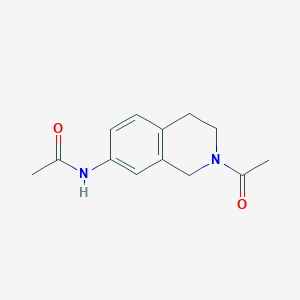
![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2663744.png)
![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)



![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)
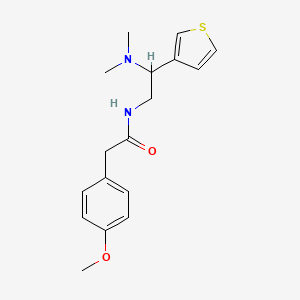
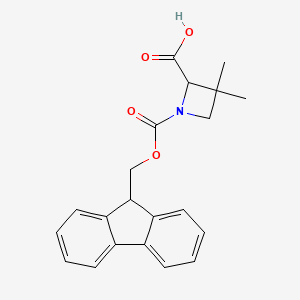
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)